molecular formula C17H14N2O3 B7758254 3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide

3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide

Cat. No.: B7758254
M. Wt: 294.30 g/mol
InChI Key: AIUDRIPRYSVJGT-VCHYOVAHSA-N
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Description

3-Hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide is a Schiff base derivative synthesized via the condensation of 3-hydroxy-2-naphthohydrazide with 5-methyl-2-furaldehyde. The compound features a naphthyl core substituted with a hydrazide group at position 2 and a hydroxyl group at position 3, linked to a 5-methylfuran moiety through an imine bond.

Key structural characteristics include:

  • Planar naphthyl backbone: Facilitates π-π stacking interactions in crystal structures.
  • Hydrogen-bonding motifs: The hydroxyl and hydrazide groups enable intermolecular hydrogen bonding, stabilizing crystal lattices .
  • Electron-rich furyl substituent: The 5-methylfuran group may enhance solubility in organic solvents and influence electronic properties.

Properties

IUPAC Name

3-hydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-7-14(22-11)10-18-19-17(21)15-8-12-4-2-3-5-13(12)9-16(15)20/h2-10,20H,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUDRIPRYSVJGT-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Standard Condensation Method

Reagents :

  • 2-Hydroxy-1-naphthoic hydrazide (1.0 equiv)

  • 5-Methyl-2-furfuraldehyde (1.1 equiv)

  • Methanol (anhydrous), glacial acetic acid (catalytic)

Procedure :

  • Dissolve 2-hydroxy-1-naphthoic hydrazide (2.14 g, 10 mmol) in 50 mL methanol under nitrogen.

  • Add 5-methyl-2-furfuraldehyde (1.26 g, 11 mmol) and 3 drops of glacial acetic acid.

  • Reflux at 65°C for 6–8 hours, monitoring progress via TLC (ethyl acetate/hexane, 3:7).

  • Cool the mixture to room temperature, then filter the precipitated product.

  • Recrystallize from methanol/dichloromethane (1:1) to afford yellow crystals (yield: 78–82%).

Critical Parameters :

  • Solvent Choice : Methanol’s moderate polarity balances reactant solubility and product precipitation. Ethanol or acetonitrile alternatives reduce yields by 10–15% due to poorer aldehyde solubility.

  • Stoichiometry : A 10% aldehyde excess minimizes residual hydrazide, confirmed by elemental analysis.

Modified Solvothermal Synthesis

For enhanced crystallinity, a solvothermal approach in a branched tube apparatus is employed:

  • Combine reactants in a 1:1 molar ratio with 20 mL methanol.

  • Seal the tube and heat the main arm at 65°C while keeping the secondary arm at 25°C.

  • Over 7–10 days, slow diffusion yields dark brown crystals suitable for X-ray analysis (yield: 70–75%).

Advantages :

  • Minimizes thermal decomposition.

  • Produces high-purity crystals with defined disorder ratios (e.g., 74.7:25.3 occupancy for furyl groups).

Structural and Spectroscopic Characterization

Crystallographic Analysis

X-ray diffraction reveals three independent molecules in the asymmetric unit, with one exhibiting furyl disorder (Figure 2). Key metrics:

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa = 10.604 Å, b = 12.321 Å, c = 18.615 Å
Dihedral Angles11.05°–41.4° (furan/naphthalene)
Hydrogen BondsO–H⋯O (intramolecular), N–H⋯O (intermolecular)

The disordered furyl group adopts two orientations, stabilized by C–H⋯O interactions (2.44–2.76 Å).

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

  • 3335 (O–H stretch), 1664 (C=O), 1625 (C=N), 1589 (aromatic C=C).

  • Absence of –NH₂ bands (3272 cm⁻¹) confirms complete condensation.

¹H NMR (DMSO-d₆, δ ppm) :

  • 11.70 (s, 1H, phenolic –OH), 9.07 (s, 1H, –CH=N–), 8.21–7.25 (m, 7H, naphthalene), 6.85 (d, 1H, furyl), 2.42 (s, 3H, –CH₃).

Elemental Analysis :

  • Calculated for C₁₇H₁₄N₂O₃: C, 69.38%; H, 4.80%; N, 9.52%.

  • Found: C, 69.42%; H, 4.76%; N, 9.48%.

Optimization and Yield Considerations

Catalytic Effects

  • Acid Catalysts : Acetic acid (0.5 mol%) improves yields to 82% vs. 68% without catalyst. Strong acids (HCl, H₂SO₄) induce side reactions (e.g., naphthol sulfonation).

  • Temperature : Reflux (65°C) outperforms room-temperature reactions (45% yield after 72 hours).

Solvent Screening

SolventYield (%)Crystallinity
Methanol82High
Ethanol70Moderate
Acetonitrile58Low
DMF35Amorphous

Methanol’s high dielectric constant (ε = 32.7) facilitates dipole stabilization during imine formation.

Challenges and Troubleshooting

Byproduct Formation

  • Hydrazide Dimerization : Occurs at elevated temperatures (>70°C), detected via HPLC-MS. Mitigated by strict temperature control.

  • Oxidation : The furyl group’s sensitivity to aerial oxidation necessitates inert atmospheres during synthesis.

Crystallization Issues

  • Disorder Management : Slow cooling (0.5°C/min) reduces furyl disorder from 25% to <10%, as shown in comparative XRD studies.

  • Polymorphism : Methanol/dichloromethane yields Form I (triclinic), while ethanol gives Form II (monoclinic) with altered hydrogen-bonding networks.

Applications in Coordination Chemistry

The hydrazone serves as a tridentate ligand, coordinating via phenolic O, imine N, and carbonyl O atoms. Complexes with Cu(II) and Fe(III) show catalytic activity in azide-alkyne cycloadditions (Table 1).

Metal SaltApplicationTurnover Frequency (h⁻¹)
CuCl₂·2H₂Oβ-Hydroxy-1,2,3-triazole synthesis220
FeCl₃Epoxide ring-opening180

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

Mechanism of Action

The mechanism by which 3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth and replication of microorganisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent (R) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Applications/Properties References
IF-2 (3-Hydroxy-N′-(4-nitrobenzylidene)-2-naphthohydrazide) 4-Nitrobenzylidene 280–282 12.17 (s, 1H, -OH), 8.55 (s, 1H, imine) Cyanide ion chemosensor; selective CN⁻ detection via colorimetric shift
Compound 9 (3-Hydroxy-N′-((5,6,7,8-tetrahydronaphthalen-2-yl)methylene)-2-naphthohydrazide) Tetralin (5,6,7,8-tetrahydronaphthalen-2-yl) N/A 8.42 (s, 1H, imine), 1.68 (m, 4H, CH₂) Antiviral activity against influenza A (EC₅₀ = 2.1 µM)
Compound 18 (3-Hydroxy-N′-(phenyl(5,6,7,8-tetrahydronaphthalen-2-yl)methylene)-2-naphthohydrazide) Phenyl-tetralin hybrid N/A 8.18 (s, 1H, imine), 2.6–2.95 (m, 8H, CH₂) Enhanced antiviral potency (EC₅₀ = 1.8 µM)
3-Hydroxy-N′-(pyridin-2-ylmethylene)-2-naphthohydrazide 2-Pyridylmethylene N/A 8.31 (d, J = 8.3 Hz, 2H, Ar-H) Lanthanide ion sensor (e.g., Yb³⁺ detection)
Metal Complexes (Cd²⁺, Co²⁺, Cu²⁺) 2-Hydroxyphenylmethylene >250 (decomposition) IR: 1600 cm⁻¹ (C=N), 3400 cm⁻¹ (-OH) Catalytic and antimicrobial applications
Substituent-Dependent Trends:
  • Electron-withdrawing groups (e.g., -NO₂ in IF-2): Increase thermal stability (higher melting points) and enhance selectivity for anion sensing .
  • Bulkier substituents (e.g., tetralin in Compound 9) : Improve biological activity (e.g., antiviral EC₅₀ values) but may reduce solubility in polar solvents .
  • Heteroaryl groups (e.g., pyridyl) : Enable coordination with metal ions, forming stable complexes for sensor or catalytic applications .

Crystallographic and Spectroscopic Comparisons

Crystallographic Data:
Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding π-π Stacking (Å)
Compound 1 (Pyridylmethylene analog) C2/c (monoclinic) a = 11.072, b = 12.017, c = 23.753, β = 95.71° O-H···N (2.65 Å) 3.45–3.78
Compound 2 (Dibromo-hydroxyphenyl analog) P-1 (triclinic) a = 7.601, b = 16.522, c = 17.048, α = 92.52°, β = 96.73°, γ = 94.12° O-H···O (2.71 Å) 3.62–3.89

Key observations:

  • Cis-configuration : All analogs adopt a cis conformation around the C=N bond, stabilized by intramolecular hydrogen bonds .
  • Solvent effects : Dimethylformamide (DMF) solvates (e.g., Compound 2) exhibit altered crystal packing due to solvent inclusion .
Chemosensing:
  • IF-2 : Detects CN⁻ ions with a limit of detection (LOD) of 0.12 µM via a bathochromic shift from yellow to red .
  • Pyridylmethylene analog : Acts as a Yb³⁺-selective sensor with a Nernstian response (detection limit = 1.0 × 10⁻⁷ M) .

Biological Activity

3-Hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide is a chemical compound with the molecular formula C17H14N2O3. It features a unique structure that includes a naphthalene ring, a furan ring, and a hydrazide group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and antifungal properties.

The synthesis of this compound typically involves a condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 5-methyl-2-furaldehyde. The reaction is usually conducted in ethanol under reflux conditions, followed by purification through recrystallization.

Reaction Conditions

  • Reactants : 3-hydroxy-2-naphthoic acid hydrazide and 5-methyl-2-furaldehyde
  • Solvent : Ethanol
  • Conditions : Reflux for approximately 1.5 hours

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can form naphthoquinone derivatives.
  • Reduction : The hydrazide group can be converted to an amine group.
  • Substitution : Nucleophilic substitution reactions can occur, particularly at the furan ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was tested against several pathogens. The results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The mechanism by which this compound exerts its biological effects appears to involve interactions with biological macromolecules such as proteins and nucleic acids. It forms hydrogen bonds and π-π interactions, potentially disrupting microbial growth and replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of both the naphthalene and furan rings contributes to its unique properties.

Comparison with Similar Compounds

The compound can be compared with other hydrazide derivatives to evaluate differences in biological activity:

Compound NameStructure TypeBiological Activity
This compoundNaphthalene-Furan HydrazoneAntimicrobial
4-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazideNaphthalene-Furan HydrazoneModerate
5-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazideNaphthalene-Furan HydrazoneLow

Q & A

Basic Research Questions

Q. What are the critical reaction parameters for synthesizing 3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide with high purity?

  • Methodological Answer : Synthesis optimization requires precise control of:

  • Temperature : Reflux conditions (80–100°C) in acetic acid to facilitate condensation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol minimizes side reactions .
  • Catalysts : Anhydrous sodium acetate accelerates hydrazide formation .
  • pH : Neutral to slightly acidic conditions stabilize intermediates .
    • Validation : Monitor reaction progress via TLC and purify via recrystallization (DMF/water) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the hydrazide (-NH-NH-), naphthyl aromatic protons, and furyl methyl group .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
    • Cross-Verification : Compare experimental data with computational (DFT) predictions for tautomeric forms .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Crystallization : Grow crystals in DMF/water (7:3 v/v) via slow evaporation .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
  • Refinement : Apply SHELXL for bond-length accuracy (mean σ(C-C) = 0.003 Å) and R-factor <0.05 .
    • Key Insights : The 5-methylfuran moiety adopts a planar conformation, while the naphthyl-hydrazide system shows dihedral angles of 8–12° .

Q. What mechanistic insights can molecular docking provide into this compound’s antimicrobial activity?

  • Methodological Answer :

  • Target Selection : Dock against microbial enzymes (e.g., E. coli dihydrofolate reductase) .
  • Software : Use AutoDock Vina with Lamarckian genetic algorithms .
  • Key Interactions : Furyl methyl group exhibits hydrophobic contacts, while the hydrazide -NH forms hydrogen bonds with catalytic residues (binding energy ≤-7.5 kcal/mol) .
    • Validation : Correlate docking scores with in vitro MIC values (e.g., 16 µg/mL against S. aureus) .

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Identify Sources : Solvent polarity in experiments vs. gas-phase DFT calculations .
  • Adjust Parameters : Include implicit solvent models (e.g., PCM) and refine basis sets (e.g., 6-311++G**) .
  • Experimental Replication : Re-record NMR in DMSO-d6 to match computational solvent settings .
    • Case Study : Discrepancies in carbonyl IR peaks (Δ~20 cm⁻¹) resolved by accounting for keto-enol tautomerism .

Q. What role does the hydrazide group play in metal coordination chemistry for this compound?

  • Methodological Answer :

  • Ligand Behavior : The hydrazide (-CONH-NH-) acts as a tridentate ligand, coordinating via carbonyl O, hydrazinic N, and naphthol O .
  • Metal Complexes : Forms stable complexes with Cu(II) (log K = 12.3) and Fe(III), characterized by UV-Vis (d-d transitions at 600–650 nm) .
  • Applications : Chelation enhances antioxidant activity (IC50 for DPPH scavenging: 28 µM vs. 45 µM for free ligand) .

Data Contradiction Analysis

  • Issue : Conflicting reports on the optimal solvent for synthesis (DMF vs. ethanol).
  • Resolution : DMF improves yield (85% vs. 70% in ethanol) but may require post-synthesis purification to remove residual solvent .
  • Recommendation : Use ethanol for small-scale reactions and DMF for bulk synthesis with activated charcoal cleanup .

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